Dimethyl benzo[g]phthalazine-1,4-dicarboxylate
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Overview
Description
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C16H12N2O4. It is known for its unique structure, which includes a fused phthalazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl benzo[g]phthalazine-1,4-dicarboxylate typically involves the condensation of appropriate phthalic anhydride derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the phthalazine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the phthalazine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dicarboxylic acids, while substitution reactions can produce a variety of substituted phthalazine derivatives .
Scientific Research Applications
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which dimethyl benzo[g]phthalazine-1,4-dicarboxylate exerts its effects is related to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effects .
Comparison with Similar Compounds
Phthalazine: A simpler analog with a similar ring structure but lacking the dimethyl and dicarboxylate groups.
Quinoxaline: Another heterocyclic compound with a similar fused ring system.
Cinnoline: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: Dimethyl benzo[g]phthalazine-1,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
112112-52-4 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
dimethyl benzo[g]phthalazine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)13-11-7-9-5-3-4-6-10(9)8-12(11)14(18-17-13)16(20)22-2/h3-8H,1-2H3 |
InChI Key |
PNLBMINZAWEGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C2=CC3=CC=CC=C3C=C21)C(=O)OC |
Origin of Product |
United States |
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